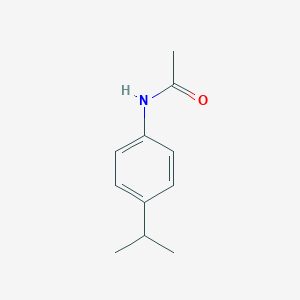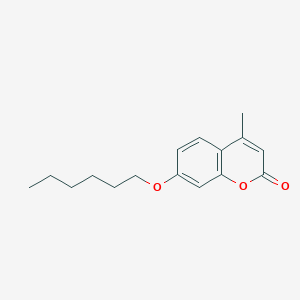
2H-1-Benzopyran-2-one, 7-(hexyloxy)-4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1-Benzopyran-2-one, 7-(hexyloxy)-4-methyl- is a chemical compound that belongs to the class of flavones. This compound has gained significant attention in the scientific community due to its potential therapeutic applications. The compound is synthesized through various methods, and its mechanism of action is well-understood.
Wirkmechanismus
The mechanism of action of 2H-1-Benzopyran-2-one, 7-(hexyloxy)-4-methyl- is well-understood. The compound acts as an inhibitor of various enzymes and pathways that are involved in inflammation, oxidative stress, and cancer progression. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the synthesis of prostaglandins, which are mediators of inflammation. Additionally, the compound has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cancer progression.
Biochemische Und Physiologische Effekte
2H-1-Benzopyran-2-one, 7-(hexyloxy)-4-methyl- has been shown to have various biochemical and physiological effects. The compound has been shown to reduce the production of reactive oxygen species (ROS), which are molecules that can cause oxidative damage to cells and tissues. Additionally, the compound has been shown to reduce the production of pro-inflammatory cytokines, which are molecules that are involved in the inflammatory response. The compound has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2H-1-Benzopyran-2-one, 7-(hexyloxy)-4-methyl- in lab experiments is its ability to inhibit the activity of various enzymes and pathways that are involved in inflammation, oxidative stress, and cancer progression. Additionally, the compound has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to dissolve in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research of 2H-1-Benzopyran-2-one, 7-(hexyloxy)-4-methyl-. One potential direction is to investigate the use of the compound as a potential therapeutic agent for the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another potential direction is to investigate the use of the compound as a potential chemopreventive agent for the prevention of cancer. Additionally, future research could focus on the development of more efficient synthesis methods for the compound and the investigation of its pharmacokinetics and pharmacodynamics in vivo.
Conclusion:
In conclusion, 2H-1-Benzopyran-2-one, 7-(hexyloxy)-4-methyl- is a chemical compound that has shown promising results in various scientific research studies. The compound has potential therapeutic applications as an anti-inflammatory agent, antioxidant, and anti-cancer agent. The mechanism of action of the compound is well-understood, and it has been shown to have various biochemical and physiological effects. While the compound has several advantages for lab experiments, it also has some limitations. Future research could focus on investigating the potential therapeutic applications of the compound and developing more efficient synthesis methods.
Synthesemethoden
The synthesis of 2H-1-Benzopyran-2-one, 7-(hexyloxy)-4-methyl- can be achieved through various methods. One of the most common methods involves the reaction of 4-methylumbelliferone with 1-bromo-6-hexanol in the presence of a base such as potassium carbonate. The reaction results in the formation of the desired compound with a yield of around 60%.
Wissenschaftliche Forschungsanwendungen
2H-1-Benzopyran-2-one, 7-(hexyloxy)-4-methyl- has been extensively studied for its potential therapeutic applications. The compound has shown promising results in various scientific research studies, including its use as an anti-inflammatory agent, antioxidant, and anti-cancer agent.
Eigenschaften
CAS-Nummer |
85389-87-3 |
|---|---|
Produktname |
2H-1-Benzopyran-2-one, 7-(hexyloxy)-4-methyl- |
Molekularformel |
C16H20O3 |
Molekulargewicht |
260.33 g/mol |
IUPAC-Name |
7-hexoxy-4-methylchromen-2-one |
InChI |
InChI=1S/C16H20O3/c1-3-4-5-6-9-18-13-7-8-14-12(2)10-16(17)19-15(14)11-13/h7-8,10-11H,3-6,9H2,1-2H3 |
InChI-Schlüssel |
SUUYKCTXDRBLPW-UHFFFAOYSA-N |
SMILES |
CCCCCCOC1=CC2=C(C=C1)C(=CC(=O)O2)C |
Kanonische SMILES |
CCCCCCOC1=CC2=C(C=C1)C(=CC(=O)O2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




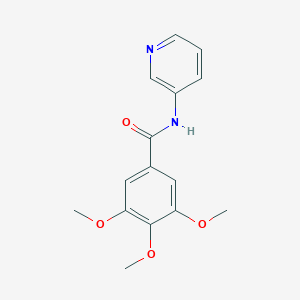
![2H-Cyclopenta[b]furan-2-one, 5-acetyl-3,3a,6,6a-tetrahydro-, (3aR,6aS)-rel-](/img/structure/B184585.png)

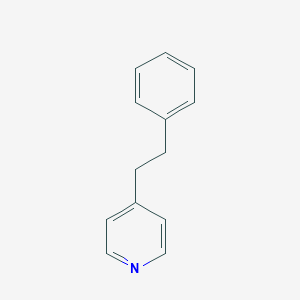
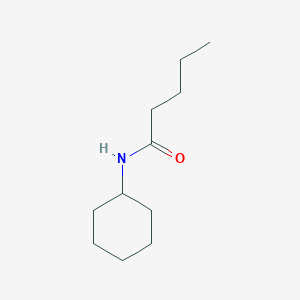
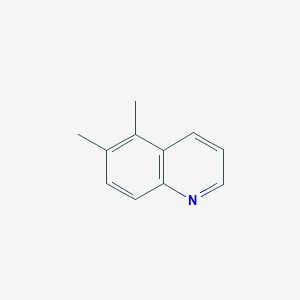
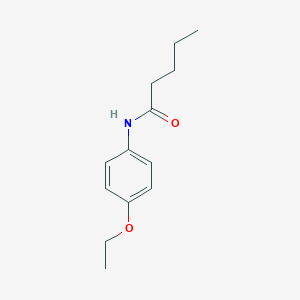


![2-Phenyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B184597.png)
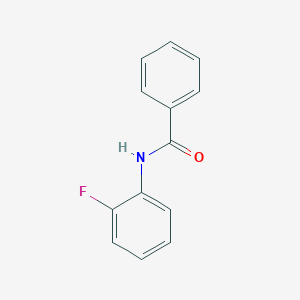
![3-Phenyl-2-oxa-3-azabicyclo[2.2.2]oct-5-ene](/img/structure/B184600.png)
